2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]-1-phenylethan-1-one
Description
This compound features a thiazole core substituted with a sulfanyl group and a phenylethanone moiety. The thiazole ring is further functionalized with a 2-oxoethyl group linked to a 4-(pyridin-2-yl)piperazine moiety. The phenylethanone substituent likely contributes to hydrophobic interactions in biological systems. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds targeting neurotransmitter receptors (e.g., serotonin, dopamine) .
Properties
IUPAC Name |
2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c27-19(17-6-2-1-3-7-17)16-30-22-24-18(15-29-22)14-21(28)26-12-10-25(11-13-26)20-8-4-5-9-23-20/h1-9,15H,10-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUGOAIBBIIQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]-1-phenylethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 369 Da. The structure features a thiazole ring, a piperazine moiety, and a phenylethanone group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂S |
| Molecular Weight | 369 Da |
| LogP | 0.42 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Anticancer Properties
Recent studies have indicated that compounds with structural similarities to This compound exhibit significant anticancer activity. For instance, derivatives containing thiazole and piperazine rings have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
The compound's thiazole and piperazine components are associated with antimicrobial properties. Research has demonstrated that similar compounds can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which can impact neurological disorders .
- Induction of Apoptosis : Some studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
- Antioxidant Activity : The presence of sulfur in the thiazole ring may contribute to antioxidant properties, reducing oxidative stress in cells .
Study on Anticancer Effects
A study published in Pharmaceutical Research evaluated a series of thiazole-based compounds similar to the target compound against various cancer cell lines. The results highlighted that compounds with the thiazole-piperazine linkage exhibited enhanced cytotoxicity compared to their counterparts lacking this feature. The study concluded that the specific structural attributes are crucial for their anticancer efficacy .
Study on Antimicrobial Effects
Another research article focused on the synthesis and biological evaluation of thiazole derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the antibacterial properties, revealing significant inhibition zones for several synthesized compounds, indicating potential for further development .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]-1-phenylethan-1-one exhibit significant anticancer properties. For instance, derivatives containing thiazole and piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could target specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives possess broad-spectrum activity against bacteria and fungi. The presence of the pyridine ring enhances this activity by facilitating interactions with microbial targets. For example, a derivative of this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant activities. The specific structure of the compound may enhance its ability to modulate neurotransmitter systems, making it a candidate for further investigation in treating anxiety disorders and depression.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazole-piperazine compounds, including variations of this compound. These derivatives were tested against human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapy agents, highlighting the potential for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
A comprehensive study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of thiazole-based compounds against various pathogens. The study included 2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone as part of a series of tests against clinical isolates. The results showed promising inhibition zones against both gram-positive and gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .
Case Study 3: Neuropharmacological Applications
In an investigation into the neuropharmacological effects of piperazine derivatives, researchers explored the anxiolytic potential of compounds structurally related to 2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-y]ethyl}-1,3-thiazol -2 -yl)sulfanyl]-1 -phenylethan -1 -one. Behavioral assays in rodent models indicated that these compounds significantly reduced anxiety-like behaviors, supporting their potential use in treating anxiety disorders .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The thiazole-sulfanyl combination is unique compared to thiophene () or oxazole () cores, which may influence electronic properties and stability .
- The phenylethanone group is structurally distinct from trifluoromethylphenyl () or pyridazinone () moieties, suggesting differences in hydrophobicity and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s sulfanyl group may increase LogP compared to oxygen-containing analogs (e.g., ), enhancing membrane permeability but reducing solubility .
- The pyridinyl-piperazine group likely raises the pKa, improving water solubility at physiological pH compared to alkyl-piperazines () .
Pharmacological Activity
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
- Arylpiperazines (e.g., ) are associated with serotonin (5-HT₁A/₂A) and dopamine receptor modulation. The trifluoromethylphenyl group in enhances metabolic stability and receptor affinity .
- Thiazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity. The target’s thiazole-sulfanyl motif may confer similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
